Dimethyl trisulfide

Catalog No.
S583096
CAS No.
3658-80-8
M.F
C2H6S3
M. Wt
126.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl trisulfide

CAS Number

3658-80-8

Product Name

Dimethyl trisulfide

IUPAC Name

(methyltrisulfanyl)methane

Molecular Formula

C2H6S3

Molecular Weight

126.3 g/mol

InChI

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3

InChI Key

YWHLKYXPLRWGSE-UHFFFAOYSA-N

SMILES

CSSSC

Solubility

very slightly soluble in water; soluble in alcohols, propylene glycol and oils

Synonyms

dimethyl trisulfide

Canonical SMILES

CSSSC

Potential Applications in Antidotal Treatment

Dimethyl trisulfide (DMTS) has been explored for its potential as an antidote in scientific research. Studies using rodent models have shown effectiveness against cyanide poisoning, both for subcutaneously administered potassium cyanide and inhaled hydrogen cyanide []. DMTS works by converting highly toxic cyanide into thiocyanate, a much less harmful molecule that can be excreted by the body [].

Potential Applications in Plant Disease Control

Research suggests DMTS may have antifungal properties. Studies have investigated its effectiveness against Botryosphaeria dothidea, a fungus that causes ring rot disease in apples []. When applied to apple fruits, DMTS treatment suppressed the growth of the fungus and induced the expression of genes involved in the plant's defense response []. This suggests DMTS could potentially be used as a post-harvest treatment to control ring rot disease.

Potential Applications in Anti-inflammatory Treatment

Scientific research has looked into the anti-inflammatory properties of DMTS. Studies in mice have shown that DMTS can reduce the severity of acute pancreatitis, an inflammatory condition of the pancreas []. DMTS appears to offer protection against cellular damage and oxidative stress, both of which contribute to the inflammatory process []. More research is needed to determine the effectiveness and safety of DMTS for treating inflammatory diseases in humans.

Dimethyl trisulfide is an organic compound with the chemical formula C2H6S3\text{C}_2\text{H}_6\text{S}_3. It is characterized by its strong, malodorous scent reminiscent of rotten eggs. This compound is primarily formed through the decomposition of organic matter, particularly algal blooms, and is often detected in aquatic environments where it can significantly affect water quality . Dimethyl trisulfide is classified as a volatile organic sulfide and is known for its role in various biochemical and environmental processes .

Biological Role:

DMTS likely interacts with olfactory receptors in the nose, triggering the perception of its unpleasant odor. However, the detailed mechanism of this interaction remains to be elucidated [].

In the case of blowflies, DMTS might interact with specific odorant binding proteins, allowing them to locate decomposing materials [].

  • Odor: The strong and unpleasant odor can be irritating and potentially nauseating [].
  • Flammability: As a flammable liquid, DMTS poses a fire hazard.
  • Toxicity: Data on specific toxicity is limited. However, due to its presence in some foods and its low detection threshold, significant toxicity is unlikely.
, particularly involving nucleophiles. For instance, it reacts with cyanide to form thiocyanate, a less toxic compound, making it a potential antidote for cyanide poisoning . The kinetics of this reaction are influenced by pH levels; under acidic conditions, the reaction proceeds slowly, while it accelerates in alkaline environments . Additionally, dimethyl trisulfide can undergo degradation via advanced oxidation processes, such as ultraviolet light combined with peroxymonosulfate .

Dimethyl trisulfide can be synthesized through several methods:

  • Chemical Synthesis: It can be produced via the reaction of dimethyl sulfide with sulfur or polysulfides.
  • Biological Synthesis: Certain microorganisms and algae naturally produce dimethyl trisulfide during their metabolic processes.
  • Decomposition: The breakdown of organic matter, particularly from algal blooms, leads to the natural formation of this compound in aquatic environments .

Dimethyl trisulfide has various applications across different fields:

  • Environmental Monitoring: Its presence serves as an indicator of water quality and algal decomposition.
  • Agriculture: It can be utilized as a natural pesticide due to its potent odor that deters pests.
  • Medical Research: Investigated for its potential use as an antidote for cyanide poisoning due to its ability to convert cyanide into less toxic forms .

Research has focused on the interaction of dimethyl trisulfide with biological molecules. Notably, studies have shown that it alters the absorption spectrum of hemoglobin upon reaction, indicating changes in blood chemistry that could have therapeutic implications . Further investigations into its reactivity with other nucleophiles and environmental pollutants are ongoing to better understand its behavior in various systems.

Dimethyl trisulfide shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Dimethyl sulfideC2H6S\text{C}_2\text{H}_6\text{S}Less odorous than dimethyl trisulfide; simpler structure.
Dimethyl disulfideC2H6S2\text{C}_2\text{H}_6\text{S}_2Contains two sulfur atoms; less reactive than dimethyl trisulfide.
Hydrogen sulfideH2S\text{H}_2\text{S}Highly toxic gas; simpler structure but more hazardous.
Thiol compoundsVariousGenerally have strong odors; varying reactivity based on structure.

Dimethyl trisulfide is unique due to its three sulfur atoms, which contribute to its distinctive odor and reactivity profile compared to other similar compounds. Its ability to act as a sulfur donor in biochemical processes further distinguishes it from simpler sulfides and thiols.

Physical Description

Liquid
pale yellow liquid with powerful odou

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

125.96316371 g/mol

Monoisotopic Mass

125.96316371 g/mol

Heavy Atom Count

5

Density

1.195-1.210

LogP

1.94

Melting Point

-85 °C

UNII

3E691T3NL1

GHS Hazard Statements

Aggregated GHS information provided by 1503 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (10.91%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3658-80-8

Wikipedia

Dimethyl_trisulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Trisulfide, dimethyl: ACTIVE

Dates

Modify: 2023-08-15

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